molecular formula C21H24N4O6 B3312640 N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946324-52-3

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3312640
CAS No.: 946324-52-3
M. Wt: 428.4 g/mol
InChI Key: UBVHCQCZZFTCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic small molecule based on a pyrido[2,3-d]pyrimidine-dione scaffold, a structure recognized for its significant potential in biochemical research. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic procedures. The core pyridopyrimidine structure is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities. The specific substitution pattern on this molecule, including the 5-ethoxy and 1,6-dimethyl groups, along with the N-(2,4-dimethoxyphenyl)acetamide side chain, suggests its potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening campaigns. Researchers can employ this compound in the development of novel enzyme inhibitors, particularly for kinases and other ATP-binding proteins, given the structural similarity of the core to endogenous purines. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies, where modulating the ethoxy, methyl, and methoxyphenyl substituents can provide valuable insights into ligand-receptor interactions. This product is provided with comprehensive analytical data to ensure identity and purity, empowering researchers in chemical biology and drug discovery to advance their investigative projects with a reliable and high-quality chemical entity.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6/c1-6-31-18-12(2)10-22-19-17(18)20(27)25(21(28)24(19)3)11-16(26)23-14-8-7-13(29-4)9-15(14)30-5/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHCQCZZFTCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H19FN4O4
Molecular Weight: 386.4 g/mol
IUPAC Name: 2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide
InChI Key: KFBDZACCKSOLKX-UHFFFAOYSA-N

The compound features a pyrido[2,3-d]pyrimidine core structure that is substituted with ethoxy and dimethyl groups. These modifications contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation. The structural configuration allows it to effectively bind to active sites on these enzymes.

Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity. For instance, related compounds have shown potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that similar derivatives achieved IC50 values in the low micromolar range against CDK2 and CDK9, leading to G2/M phase arrest and apoptosis in cancer cell lines .

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory properties of related pyrido[2,3-d]pyrimidine derivatives. Compounds have been reported to inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Data Summary Table

Activity Target IC50 Value Reference
AntitumorCDK20.004 μM
AntitumorCDK90.009 μM
Anti-inflammatoryCOX-20.04 ± 0.01 μmol

Case Studies

  • Study on Anticancer Properties : A recent study focused on a series of pyrido[2,3-d]pyrimidine derivatives found that modifications at the 5-position significantly enhanced their potency against various cancer cell lines. The lead compound exhibited a remarkable ability to induce apoptosis through the intrinsic pathway .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, a derivative similar to this compound demonstrated significant reduction in paw edema compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of ethoxy , dimethyl , and dimethoxyphenyl substituents. Key structural analogs include:

Compound Name/ID Core Structure Substituents/Modifications Source
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide () Dihydropyrimidin-2,4-dione Hydroxyethyl groups on acetamide; no aromatic substitution
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 1,6-Dihydropyrimidin-6-one Thioether linkage; 2,3-dichlorophenyl group
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () Thiazolidin-2,4-dione Nitrophenyl group; thiazolidinone conjugation

Key Observations :

  • Substituent Effects : The ethoxy and dimethyl groups on the pyridopyrimidine core of the target compound likely enhance lipophilicity compared to the polar hydroxyethyl groups in ’s compound .
  • Aromatic Substitution : The 2,4-dimethoxyphenyl group may confer distinct electronic and steric effects relative to the electron-withdrawing 2,3-dichlorophenyl () or 4-nitrophenyl () groups, influencing receptor binding or metabolic stability .
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound Compound
Melting Point Moderate (estimated 180–210°C) Not reported 230°C Not reported
Solubility Low in water (lipophilic substituents) Likely higher (hydroxyethyl) Low (chlorophenyl, thioether) Moderate (nitrophenyl)
¹H-NMR Shifts δ ~3.8–4.2 (ethoxy), δ ~6.8–7.5 (aryl) δ 3.31–3.58 (hydroxyethyl) δ 12.50 (NH), δ 7.82 (aryl) δ 8.1 (C=CH), δ 9.8 (NH)

Key Observations :

  • The ethoxy and dimethyl groups in the target compound may reduce polarity compared to ’s hydroxyethyl analog, aligning with ’s low solubility due to chloro substituents .
  • Aromatic proton shifts (e.g., δ 7.47 in vs. δ 7.82 in ) reflect electronic differences between methoxy, chloro, and nitro groups .
Analytical Validation
Parameter Target Compound (Inferred)
Elemental Analysis C, H, N within ±0.3% of theoretical C: 45.29% (theo. 45.36%) C: 54.21% (theo. 53.1%)
Mass Spec ([M+H]⁺) ~450–470 (estimated) 344.21 430.2

Key Observations :

  • Slight deviations in elemental analysis (e.g., ’s 54.21% C vs. 53.1% theoretical) highlight challenges in synthesizing highly substituted acetamides .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of this pyrido[2,3-d]pyrimidine derivative?

  • Methodological Answer : Key steps include (i) selecting appropriate solvents (e.g., DMF or acetonitrile) to enhance solubility and reaction efficiency, (ii) optimizing temperature (e.g., reflux or microwave-assisted synthesis) to reduce side reactions, and (iii) using chromatographic purification (e.g., silica gel column chromatography) to isolate the product. Reaction progress should be monitored via TLC (Rf value comparison) .
  • Data Example : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .

Q. How can structural integrity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.9–8.1 ppm for methoxyphenyl groups) and carbonyl peaks (δ 165–170 ppm for acetamide).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386.4 [M+H]+) and fragmentation patterns .
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 45.36% calculated vs. 45.29% observed) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize:

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s pyrimidine core.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Docking studies : Predict binding affinity to receptors like EGFR or PARP using AutoDock Vina .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxy groups) affect bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Synthesize analogs with systematic substituent changes (e.g., replace ethoxy with methyl or halogen groups).
  • Compare IC₅₀ values in enzyme assays and correlate with electronic (Hammett σ) or steric parameters.
  • Example : Ethoxy groups enhance metabolic stability compared to methoxy in hepatocyte microsomal assays .

Q. What strategies resolve contradictions in spectroscopic data between batches?

  • Methodological Answer :

  • Variable solvent NMR : Test in DMSO-d6 vs. CDCl₃ to identify solvent-induced shifts (e.g., NH peaks at δ 10.06 ppm in DMSO vs. δ 9.8 ppm in CDCl₃ ).
  • HPLC purity analysis : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient).
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., benzodioxole ring conformation ).

Q. How can computational modeling guide derivative design for improved pharmacokinetics?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration).
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) to target proteins.
  • Fragment-based design : Replace the 2,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-methylenedioxyphenyl) .

Q. What experimental designs address low yields in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) : Maximize yield (e.g., from 58% to >75%) by optimizing interaction effects.
  • Flow chemistry : Improve scalability and reproducibility (e.g., continuous-flow diazomethane synthesis ).

Q. How to validate in vivo efficacy without commercial toxicity data?

  • Methodological Answer :

  • Acute toxicity in rodents : Administer 50–200 mg/kg doses to Wistar rats; monitor ALT/AST levels for hepatotoxicity .
  • Pharmacokinetic profiling : Measure plasma concentration-time curves (Cₘₐₓ, t₁/₂) via LC-MS/MS.
  • Tissue distribution : Use radiolabeled analogs (¹⁴C-acetamide) to track accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.